molecular formula C14H10F3NO4S B2823585 Methyl 2-((8-(trifluoromethyl)-[1,3]dioxolo[4,5-g]quinolin-6-yl)thio)acetate CAS No. 881077-19-6

Methyl 2-((8-(trifluoromethyl)-[1,3]dioxolo[4,5-g]quinolin-6-yl)thio)acetate

Cat. No. B2823585
CAS RN: 881077-19-6
M. Wt: 345.29
InChI Key: SEFNJTCDKOPLDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-((8-(trifluoromethyl)-[1,3]dioxolo[4,5-g]quinolin-6-yl)thio)acetate, also known as TFPMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFPMA is a member of the quinoline family, which is known for its diverse biological activities.

Scientific Research Applications

Synthesis and Characterization

Methyl 2-((8-(trifluoromethyl)-[1,3]dioxolo[4,5-g]quinolin-6-yl)thio)acetate is involved in the synthesis of novel compounds with potential applications in various fields of chemistry and pharmacology. For example, the compound has been used as a precursor in the synthesis of N‐(Aryl)‐5‐((quinolin‐8‐yloxy)methyl)‐1,3,4‐oxa/Thiadiazol‐2‐amines and 4‐Aryl‐5‐((quinolin‐8‐yloxy)methyl)‐2H‐1,2,4‐triazole‐3(4H)‐thiones. These compounds were characterized by spectroscopic techniques and elemental analyses, showcasing the versatility of the compound in the synthesis of complex heterocyclic compounds with potential antimicrobial properties (Saeed, Abbas, Ibrar, & Bolte, 2014).

Antimicrobial Activity

Another application is in the synthesis of substituted 1,2,3-triazoles, which have shown antimicrobial activity. This demonstrates the potential of using methyl 2-((8-(trifluoromethyl)-[1,3]dioxolo[4,5-g]quinolin-6-yl)thio)acetate derivatives for the development of new antimicrobial agents (Holla, Mahalinga, Karthikeyan, Poojary, Akberali, & Kumari, 2005).

Corrosion Inhibition

The compound also serves as a precursor in the study of quinoxalines as corrosion inhibitors for metals in acidic media, indicating its utility in materials science and engineering for protecting metals against corrosion. This application is critical for industries where metal longevity and integrity are paramount (Zarrouk, Hammouti, Dafali, Bouachrine, Zarrok, Boukhris, & Al-Deyab, 2014).

Molecular Sensing

Furthermore, derivatives of this compound have been explored for their potential as fluorescent sensors for metal ions, such as Zn2+. This application is of significant interest in analytical chemistry, where selective and sensitive detection of metal ions is crucial (Zhou, Yu, Guo, Tang, Zhang, & Liu, 2010).

Asymmetric Catalysis

In the realm of asymmetric catalysis, derivatives of methyl 2-((8-(trifluoromethyl)-[1,3]dioxolo[4,5-g]quinolin-6-yl)thio)acetate have been utilized as ligands for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This highlights its role in the synthesis of chiral compounds, which is essential for the pharmaceutical industry (Imamoto, Tamura, Zhang, Horiuchi, Sugiya, Yoshida, Yanagisawa, & Gridnev, 2012).

properties

IUPAC Name

methyl 2-[[8-(trifluoromethyl)-[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO4S/c1-20-13(19)5-23-12-3-8(14(15,16)17)7-2-10-11(22-6-21-10)4-9(7)18-12/h2-4H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEFNJTCDKOPLDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NC2=CC3=C(C=C2C(=C1)C(F)(F)F)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-((8-(trifluoromethyl)-[1,3]dioxolo[4,5-g]quinolin-6-yl)thio)acetate

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